An In-Depth Technical Guide to 2-Chloro-N-phenylpyrimidin-4-amine: Properties, Structure, and Synthetic Utility
An In-Depth Technical Guide to 2-Chloro-N-phenylpyrimidin-4-amine: Properties, Structure, and Synthetic Utility
Executive Summary: 2-Chloro-N-phenylpyrimidin-4-amine is a pivotal heterocyclic compound widely utilized as a versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive pyrimidine core functionalized with a chloro group and a phenylamine substituent, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural and spectroscopic characterization, robust synthetic protocols, and its significant applications in drug discovery, targeting researchers, chemists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic tractability. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antivirals, and anticancer agents.[1]
Within this important class of molecules, 2-Chloro-N-phenylpyrimidin-4-amine (CAS: 191728-83-3) serves as a crucial intermediate.[2] The presence of a chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Core Chemical Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is essential for its effective use in research and development.
Chemical Structure
The molecular structure consists of a pyrimidine ring substituted with a chloro group at position 2 and an N-phenylamine (anilino) group at position 4.
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-Chloro-N-phenylpyrimidin-4-amine
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Molecular Formula: C₁₀H₈ClN₃[5]
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InChI Key: YUNXWKOIMBXKRF-UHFFFAOYSA-N[5]
Physicochemical Data
The following table summarizes key physicochemical properties, which are crucial for designing reaction conditions, purification procedures, and formulation studies.
| Property | Value | Reference |
| Molecular Weight | 205.65 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 184-188 °C | [3] |
| Purity | ≥95% (typical commercial grade) | [5] |
| Solubility | Soluble in DMF, DMSO |
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 2-Chloro-N-phenylpyrimidin-4-amine is critical. The following sections describe the expected spectroscopic signatures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The N-H proton of the amine will appear as a broad singlet, typically downfield. The protons on the phenyl ring will exhibit signals in the aromatic region (~7.0-8.0 ppm). The two protons on the pyrimidine ring will appear as doublets in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming free rotation of the phenyl group. The carbons attached to nitrogen and chlorine will be significantly shifted. Aromatic carbons will resonate in the typical 110-160 ppm range.
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Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of specific functional groups. Look for a sharp N-H stretching band around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 205. A characteristic isotopic pattern with a prominent M+2 peak at m/z 207, approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.
Synthesis and Reactivity
The strategic value of 2-Chloro-N-phenylpyrimidin-4-amine lies in its straightforward synthesis and predictable reactivity.
Synthetic Strategy: A Regioselective Nucleophilic Aromatic Substitution
The most common and efficient synthesis involves the reaction of 2,4-dichloropyrimidine with aniline. This reaction is a nucleophilic aromatic substitution (SNAr).
Causality of Regioselectivity: The chlorine atom at the C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This is due to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack. This inherent electronic preference allows for a highly selective synthesis.[6]
Detailed Experimental Protocol: Synthesis
This protocol provides a self-validating system for the synthesis and purification of the target compound.
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Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile, add aniline (1.0-1.1 eq.).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), to scavenge the HCl generated during the reaction.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
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Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.
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Purification: Redissolve the crude material in a solvent like ethyl acetate or dichloromethane and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-Chloro-N-phenylpyrimidin-4-amine as a solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-N-phenylpyrimidin-4-amine is dominated by the C2-chloro substituent. This position is activated towards further nucleophilic substitution (though less so than the C4-Cl of the starting material) and is an excellent site for palladium-catalyzed cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The C2-Cl can be displaced by various nucleophiles (amines, thiols, alkoxides) under more forcing conditions (e.g., higher temperatures) to generate 2,4-disubstituted pyrimidine derivatives.[7]
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Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are highly effective at the C2 position, providing a powerful platform for introducing molecular diversity.
Application in Medicinal Chemistry and Drug Development
2-Chloro-N-phenylpyrimidin-4-amine is rarely the final active pharmaceutical ingredient (API) but is a critical precursor for building more complex, biologically active molecules. Its derivatives have been investigated as potent inhibitors in various therapeutic areas.
A key example is in the development of deubiquitinase (DUB) inhibitors. The N-benzyl-2-phenylpyrimidin-4-amine scaffold, which can be accessed from intermediates like the title compound, has been optimized to yield potent nanomolar inhibitors of Ubiquitin-Specific Protease 1 (USP1), a target in anticancer therapy.[8][9]
Safety and Handling
2-Chloro-N-phenylpyrimidin-4-amine should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is limited, related chloropyrimidines and anilines can be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]
Conclusion
2-Chloro-N-phenylpyrimidin-4-amine is a high-value synthetic intermediate whose importance is firmly established in modern drug discovery. Its well-defined structure, predictable regioselective synthesis, and versatile reactivity at the C2-chloro position make it an indispensable tool for medicinal chemists. This guide has provided a technical framework for understanding and utilizing this compound, from its fundamental properties to its strategic application in the synthesis of complex, biologically relevant molecules.
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